Genipatriol

Description

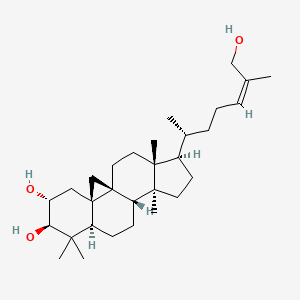

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1S,3S,5R,6R,8R,11S,12S,15R,16R)-15-[(Z,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-5,6-diol |

InChI |

InChI=1S/C30H50O3/c1-19(17-31)8-7-9-20(2)21-12-13-28(6)24-11-10-23-26(3,4)25(33)22(32)16-30(23)18-29(24,30)15-14-27(21,28)5/h8,20-25,31-33H,7,9-18H2,1-6H3/b19-8-/t20-,21-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 |

InChI Key |

UXFZXFBUDXMMSF-NGDZSYLPSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\CO)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)C[C@H]([C@@H](C5(C)C)O)O)C)C |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CC(C(C5(C)C)O)O)C)C |

Synonyms |

(2,3,24Z)-9,19-cyclolanost-24-ene-2,3,26-triol genipatriol |

Origin of Product |

United States |

Occurrence, Isolation, and Distributional Analysis of Genipatriol

Methodologies for Natural Product Isolation from Genipa spruceana and Related Taxa

The isolation of genipatriol and other cycloartane (B1207475) triterpenoids from plant sources involves a multi-step process that begins with extraction and is followed by various chromatographic techniques to purify the compounds of interest. acs.orgacs.org

The initial step in isolating cycloartane triterpenoids like this compound from plant material is typically solvent extraction. The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with the desired compounds.

Commonly, the dried and powdered plant material, such as the aerial parts of Genipa spruceana, is subjected to extraction with a solvent like dichloromethane (B109758) (CH2Cl2). acs.org In other cases, for different plant materials containing cycloartane triterpenoids, methanol (B129727) (MeOH) is used for extraction, followed by partitioning with solvents of varying polarities, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to fractionate the crude extract based on the polarity of the compounds. acs.orgjapsonline.com

| Plant Source | Extraction Solvent/Method | Reference |

| Genipa spruceana | Dichloromethane (CH2Cl2) extract | acs.org |

| Curculigo orchioides | Methanol (MeOH) maceration, followed by partitioning | acs.org |

| Cameroonian brown propolis | Maceration with n-hexane, ethyl acetate, and ethanol | japsonline.com |

Following extraction, the crude extract undergoes a series of chromatographic separations to isolate and purify this compound. This process typically involves a combination of different chromatography techniques that separate compounds based on their physical and chemical properties.

For the purification of this compound from Genipa spruceana, the crude dichloromethane extract was first fractionated using silica (B1680970) gel vacuum liquid chromatography (VLC) with a step gradient of hexanes and ethyl acetate. acs.org The active fraction was then further purified through successive normal-phase and reversed-phase chromatography. The final purification step to obtain pure this compound was achieved using reversed-phase high-performance liquid chromatography (HPLC). acs.org

Modern approaches to isolating cycloartane triterpenoids also utilize mass spectrometry-guided isolation methods and molecular networking to target the isolation of specific compounds from complex mixtures. acs.orgnih.gov

Table of Chromatographic Techniques for this compound and Related Compounds:

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Silica gel | Hexanes/Ethyl acetate step gradient | Initial fractionation of crude extract | acs.org |

| Column Chromatography | Silica gel | n-hexane-EtOAc and EtOAc-MeOH gradients | Further separation of fractions | japsonline.com |

| Reversed-Phase HPLC | Not specified | Not specified | Final purification of this compound | acs.org |

Extraction Techniques for Cycloartane Triterpenoids

Phytogeographical and Chemotaxonomic Considerations within Rubiaceae

The Rubiaceae family is known for its vast chemical diversity, producing a wide array of secondary metabolites, including iridoids, alkaloids, anthraquinones, and triterpenes. mdpi.comdntb.gov.ua The distribution of these compounds often follows patterns that can be used for chemotaxonomic classification, helping to characterize genera and subfamilies. mdpi.com

Genipa spruceana, the source of this compound, belongs to the Ixoroideae subfamily, which is characterized by the production of iridoids as chemotaxonomic markers. acs.orgmdpi.com The presence of the cycloartane triterpene this compound in G. spruceana adds to the chemical profile of this genus and the broader Rubiaceae family. acs.org While iridoids are commonly reported in the Genipa genus, the isolation of a cycloartane triterpene highlights the chemical diversity within this taxon. scielo.brresearchgate.net The fatty acid composition of leaves has also been explored as a chemotaxonomic tool within the Rubiaceae family. nih.gov

Quantitative Methodologies for this compound Detection in Biological Samples

While specific quantitative methods for this compound in biological samples are not detailed in the provided search results, general principles of quantitative analysis for natural products in such matrices can be applied. The primary goals of these analyses are to ensure accuracy, sensitivity, and specificity. longdom.org

For the quantitative analysis of compounds like this compound in biological fluids (e.g., plasma, serum) or tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently employed and powerful technique. nih.govntu.edu.sg This method offers high sensitivity and specificity, which are crucial for detecting and quantifying analytes in complex biological matrices. nih.gov

The development of a quantitative assay would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix. This can involve liquid-liquid extraction or solid-phase extraction to remove interfering substances. lipidmaps.org

Chromatographic Separation: Separation of the analyte from other components in the extract using techniques like ultrahigh-performance liquid chromatography (UHPLC). ntu.edu.sg

Detection and Quantification: Using a mass spectrometer for sensitive and specific detection. Stable isotope-labeled internal standards are often used to ensure accuracy and precision. lipidmaps.org

Structural Elucidation and Stereochemical Characterization of Genipatriol

Advanced Spectroscopic Methodologies in Structure Determination

The determination of Genipatriol's molecular architecture relies heavily on a combination of advanced spectroscopic techniques. researchgate.net These methods provide a comprehensive picture of the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in piecing together its complex cycloartane (B1207475) skeleton. researchgate.net

Analysis of the ¹H and ¹³C NMR data suggests that this compound is a cycloartane-type triterpenoid (B12794562) featuring a double bond and three hydroxyl groups. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in establishing the planar structure of the molecule. researchgate.net These experiments reveal the connectivity between protons and carbons, allowing for the unambiguous assignment of the molecular framework. researchgate.net For instance, HMBC correlations provide long-range connectivity information, which is vital for assembling the intricate ring system of the cycloartane core. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 2 | 3.82 (m) | 68.5 |

| 3 | 3.20 (d, J = 9.6 Hz) | 78.9 |

| 19a | 0.58 (d, J = 4.0 Hz) | 29.8 |

| 19b | 0.33 (d, J = 4.0 Hz) |

Note: Data is illustrative and based on typical values for cycloartane triterpenes. Actual chemical shifts may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is another indispensable tool in the characterization of this compound. kopri.re.kr This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of its elemental composition. kopri.re.kr For this compound, HRMS analysis establishes its molecular formula, which is fundamental for subsequent structural elucidation efforts. kopri.re.kracs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that aids in the structural confirmation of this compound. IR spectroscopy is particularly useful for identifying the presence of specific functional groups. drawellanalytical.com In the case of this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. scielo.br Absorptions corresponding to C-H and C=C stretching vibrations would also be present, consistent with its triterpenoid structure. scielo.br

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. ijacskros.comresearchgate.net While the cycloartane core itself does not have a strong chromophore, the presence of any conjugated double bonds would result in characteristic absorption maxima in the UV-Vis spectrum. mpg.de

Stereochemical Assignment and Conformational Analysis

Beyond determining the planar structure, defining the three-dimensional arrangement of atoms, or stereochemistry, is crucial for a complete understanding of this compound's properties. scitechseries.comsathyabama.ac.in

X-Ray Crystallographic Analysis for Absolute Stereochemistry

The most definitive method for determining the absolute stereochemistry of a crystalline compound is single-crystal X-ray diffraction analysis. wikipedia.orguol.de This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. tulane.edu The data obtained allows for the creation of a three-dimensional electron density map, from which the precise position of each atom in the crystal lattice can be determined. wikipedia.org This provides an unambiguous assignment of the absolute configuration of all stereocenters within the this compound molecule. thieme-connect.com

Computational Chemistry Approaches for Solution Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, computational chemistry methods offer insights into its preferred conformation in solution. wiley.com Techniques such as molecular mechanics and density functional theory (DFT) calculations can be used to model the different possible conformations of this compound and to estimate their relative energies. nih.govwillingdoncollege.ac.in By identifying the lowest energy conformations, these computational approaches can predict the most likely shapes the molecule will adopt in a solution environment, providing a dynamic perspective that complements the static view from X-ray crystallography. organicchemistrytutor.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biosynthetic Pathways and Enzymatic Mechanisms of Genipatriol

Elucidation of Precursor Incorporation into the Cycloartane (B1207475) Skeleton

The biosynthesis of genipatriol, like all triterpenoids, begins with simple five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In higher plants, these fundamental building blocks are synthesized through two parallel pathways: the mevalonate (B85504) (MVA) pathway located in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govmdpi.com

The assembly of the C30 precursor of triterpenoids, squalene (B77637), is a multi-step process. It starts with the "head-to-tail" condensation of two IPP units with one DMAPP unit, which results in the formation of the C15 compound farnesyl diphosphate (FPP). mdpi.com Subsequently, two molecules of FPP undergo a "head-to-head" fusion to create the linear C30 hydrocarbon, squalene. nih.govmdpi.com

A critical activation step follows, where squalene is oxidized to 2,3-oxidosqualene (B107256) (also known as squalene-2,3-epoxide) by the enzyme squalene epoxidase. mdpi.commdpi.com This epoxide is the pivotal substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the cyclization cascade that generates the vast diversity of triterpenoid (B12794562) skeletons. mdpi.com In the specific pathway leading to cycloartane triterpenoids, the enzyme cycloartenol (B190886) synthase (CAS) catalyzes the intricate cyclization of 2,3-oxidosqualene. mdpi.commdpi.com This process involves a series of protonations, carbocationic rearrangements, and cyclizations, culminating in the formation of cycloartenol. chemistry-chemists.com Cycloartenol is distinguished by its characteristic 9,19-cyclopropane ring and serves as the foundational skeleton for this compound and all other cycloartane-type triterpenoids. mdpi.comchemistry-chemists.com

Enzymology of Key Biotransformation Steps in Triterpenoid Synthesis

The synthesis of this compound from the cycloartenol skeleton involves a series of precise enzymatic modifications. The enzymes responsible for these transformations are key to understanding the structural diversity within the cycloartane family.

Oxidosqualene cyclases (OSCs) represent a crucial branching point in triterpenoid biosynthesis, directing the 2,3-oxidosqualene precursor towards various cyclic structures. mdpi.com For this compound, the key OSC is cycloartenol synthase (CAS), which specifically produces the cycloartane framework. mdpi.commdpi.com

Following the formation of the cycloartenol backbone, a suite of "decorating" enzymes introduces functional groups, leading to the final structure of this compound. These modifications are primarily oxidative reactions, such as hydroxylations, which are typically catalyzed by cytochrome P450 monooxygenases (P450s). mdpi.com this compound is characterized by hydroxyl groups at the C-2, C-3, and C-26 positions. acs.orgnih.gov The formation of these functional groups from the cycloartenol precursor is achieved through the action of specific P450s that catalyze hydroxylation at these precise carbon atoms. For instance, the biosynthesis of other cycloartane triterpenoids, like astragalosides, involves hydroxylations at positions C6, C16, and C25, mediated by oxidases. mdpi.com A similar enzymatic logic applies to the formation of this compound, where a sequence of specific P450-catalyzed oxidations transforms cycloartenol into the final (2R,3β,24E)-9,19-cyclolanost-24-ene-2,3,26-triol structure. acs.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme | Role in Pathway |

|---|---|---|

| Squalene Epoxidase | Squalene epoxidase | Oxidation of squalene to 2,3-oxidosqualene. mdpi.com |

| Oxidosqualene Cyclase (OSC) | Cycloartenol Synthase (CAS) | Cyclization of 2,3-oxidosqualene to form the cycloartenol skeleton. mdpi.commdpi.com |

| Monooxygenases | Cytochrome P450s (P450s) | Catalyze specific hydroxylation events on the cycloartenol skeleton to add -OH groups at C-2, C-3, and C-26. mdpi.com |

Comparative Biosynthesis of Cycloartane Triterpenoids in Plant Systems

Cycloartane triterpenoids are widely distributed throughout the plant kingdom, with different plant families exhibiting variations in the types and quantities of these compounds produced. nih.gov A comparative look at different plant systems reveals both conserved core pathways and divergent modification steps.

This compound was isolated from Genipa spruceana of the Rubiaceae family. acs.org While the specific pathway in this species is not fully detailed in the literature, comparisons can be drawn with more extensively studied systems, such as the genus Astragalus (Fabaceae). Astragalus species are well-known for producing a vast array of cycloartane-type saponins, collectively known as astragalosides. mdpi.comresearchgate.net The biosynthesis in Astragalus also begins with cycloartenol, which is then subjected to various oxidative modifications to produce intermediates like cycloastragenol, ultimately leading to a diverse profile of glycosylated cycloartanes. mdpi.com Comparative studies between different Astragalus species have revealed both qualitative and quantitative differences in their cycloartane profiles, suggesting that while the core pathway is conserved, the downstream modifying enzymes have evolved to produce unique compound repertoires. researchgate.net

Research into Panax species (Araliaceae) further highlights the evolutionary mechanisms driving triterpenoid diversity. nih.gov Comparative genomics studies have shown that whole-genome duplications (WGDs) and subsequent tandem gene duplications have been a major force in promoting the diversification of triterpenoid biosynthesis in plants. nih.gov Duplicated genes encoding OSCs and P450s can undergo neofunctionalization, evolving to produce novel structures. nih.gov This evolutionary framework suggests that the specific enzymes responsible for this compound synthesis in Genipa spruceana likely arose through similar processes of gene duplication and divergence from ancestral triterpenoid biosynthetic genes.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound and other secondary metabolites is a tightly regulated process at the genetic and molecular level, ensuring that these compounds are synthesized at the appropriate time and in response to specific cues. mdpi.com The biosynthetic pathway is controlled by a complex gene regulatory network (GRN), which governs the expression of the necessary enzyme-encoding genes. wikipedia.org

The expression of genes for key enzymes like cycloartenol synthase and the various cytochrome P450s is controlled by transcription factors (TFs). mdpi.com Several major families of TFs are known to regulate terpenoid biosynthesis in plants, including WRKY, MYB, AP2/ERF, bHLH, and NAC. mdpi.com These TFs bind to specific promoter regions of the biosynthetic genes, either activating or repressing their transcription. pressbooks.pub The activity of these TFs can be influenced by a range of internal developmental signals and external environmental stresses, allowing the plant to modulate the production of secondary metabolites in response to changing conditions. mdpi.com

The evolution of new biosynthetic pathways is often driven by gene duplication events. nih.gov Whole-genome duplications and smaller-scale tandem duplications can create extra copies of biosynthetic genes. Freed from their original functional constraints, these duplicated genes can accumulate mutations and evolve new functions (neofunctionalization), leading to the production of novel compounds. nih.gov The emergence of the specific P450 enzymes that decorate the cycloartenol skeleton to create this compound is likely a result of such evolutionary innovation, contributing to the vast chemical diversity seen in the plant kingdom.

Chemical Synthesis and Analog Design Strategies for Genipatriol

Total Synthesis Approaches to the Genipatriol Core Structure

The total synthesis of a molecule as complex as this compound has not yet been reported in peer-reviewed literature. However, a prospective synthesis would need to address the construction of its defining cycloartane (B1207475) skeleton, which is a tetracyclic system fused with a distinctive cyclopropane (B1198618) ring (the 9,19-cyclo feature).

Key strategic considerations for a hypothetical total synthesis would include:

Carbon Framework Construction : Building the 30-carbon skeleton is a primary challenge. Modern organic synthesis offers a toolkit of carbon-carbon bond-forming reactions that would be applicable, such as aldol (B89426) condensations, Claisen reactions, and various coupling reactions to assemble the core ring system and the side chain. msu.edu

Cyclization Strategies : The formation of the fused ring system could be approached through intramolecular reactions. For instance, a polyene cyclization cascade, mimicking biosynthetic pathways, or a sequence of cycloaddition reactions like the Diels-Alder reaction could be employed to build the polycyclic core. msu.edu

Formation of the Cyclopropane Ring : A key step would be the stereocontrolled formation of the C-9/C-19 bond to create the cyclopropane ring. This might be achieved through an intramolecular cyclopropanation reaction, for example, via a carbene or carbenoid intermediate generated from a suitably positioned functional group.

Semisynthetic Modifications for Analog Generation

Semisynthesis, which involves the chemical modification of an isolated natural product, is a practical approach for generating analogs for structure-activity relationship (SAR) studies. isomerase.comnih.gov this compound possesses several functional groups that serve as handles for chemical modification: two secondary hydroxyl groups, one primary allylic hydroxyl group, and a carbon-carbon double bond.

These sites would allow for a variety of chemical transformations to produce a library of this compound analogs. The goal of these modifications is often to probe how changes in polarity, steric bulk, or electronic properties at specific positions affect biological activity.

Methodologies for Stereoselective Introduction of Functional Groups

Controlling stereochemistry is a critical aspect of synthesizing natural products and their analogs. saskoer.ca A total synthesis of this compound would require precise control over the formation of its multiple stereocenters, particularly the vicinal diol at positions C-2 (R configuration) and C-3 (β-stereochemistry). acs.org

Established methodologies for stereoselective synthesis include:

Substrate-Directed Reactions : The existing stereocenters and functional groups in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, an existing hydroxyl group can direct an epoxidation or hydrogenation to a specific face of the molecule. imperial.ac.uk

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a precursor molecule to guide a reaction to produce a specific stereoisomer. The auxiliary is removed after the desired stereocenter has been set.

Asymmetric Catalysis : Chiral catalysts are widely used to create stereocenters with high enantioselectivity. For installing the 2,3-diol functionality on the A-ring of the this compound core, a reaction such as the Sharpless Asymmetric Dihydroxylation could be envisioned on a corresponding alkene precursor. mdpi.com This method is well-known for producing vicinal diols with predictable stereochemistry.

The relative stereochemistry between different rings and substituents would be established through carefully designed cyclization and functional group manipulation steps. nih.govbeilstein-journals.orgrsc.orgd-nb.info

Development of this compound Derivatives as Mechanistic Probes

To understand how this compound interacts with its biological targets, derivatives can be synthesized to serve as mechanistic probes. nih.govnih.gov These probes incorporate specific reporter groups or reactive functionalities that allow for the detection, visualization, or identification of binding partners. nih.gov

Common strategies for developing such probes include:

Affinity-Based Probes : These probes involve attaching a tag, such as biotin, to the this compound structure. The biotinylated derivative can then be used in pull-down assays with cell lysates to isolate and identify its protein targets via techniques like mass spectrometry. nih.gov

Photoaffinity Labeling : A photoreactive group, like a diazirine or benzophenone, can be incorporated into the this compound scaffold. Upon exposure to UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, allowing for stable identification.

Fluorescent Probes : Attaching a fluorescent dye to this compound would allow for the visualization of its localization within cells or tissues using fluorescence microscopy, providing insights into its uptake and distribution.

The design of these probes requires careful consideration of the attachment point to ensure that the modification does not disrupt the biological activity of the parent molecule.

Investigations into the Molecular and Cellular Biology of Genipatriol

In Vitro Cellular Model Systems for Biological Activity Assessment

In vitro cellular models are fundamental tools for evaluating the potential biological activities of natural compounds like Genipatriol. researchgate.netresearchgate.netnih.gov These systems, which range from simple monolayer cell cultures to more complex 3D organoids, allow for controlled, reproducible, and targeted assessment of cellular responses to a specific compound. researchgate.netnih.govmdpi.com For instance, cell lines such as human umbilical vein endothelial cells (HUVECs) are standard for studying angiogenesis, while various cancer cell lines are employed to investigate antiproliferative effects and multidrug resistance. scielo.brnih.govactasdermo.org

Multidrug resistance (MDR) is a significant barrier to effective chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. iiarjournals.orgulisboa.pt Natural products, particularly terpenoids, have been investigated as potential MDR modulators. ulisboa.pt

This compound itself was isolated during a bioassay-guided fractionation of Genipa spruceana aimed at identifying compounds that could reverse fluconazole (B54011) resistance in the fungus Candida glabrata, a process also mediated by MDR efflux pumps. acs.org However, in the final analysis, pure this compound, either alone or in combination with ursolic acid (which was also isolated), did not significantly reverse azole resistance in the C. glabrata model. acs.org The reason for the initial activity of the chromatographic fraction remains uncertain. acs.org

While direct activity for this compound was not confirmed in this assay, other cycloartane (B1207475) triterpenes have demonstrated significant MDR reversal activity in various cancer cell lines. These compounds are thought to act as substrates or inhibitors of ABC transporters, competitively reducing the efflux of chemotherapeutic agents. iiarjournals.org For example, studies on cycloartane triterpenoids from species like Trichilia connaroides and the compound ADCX from Cimicifugae rhizoma have shown potent MDR reversal. nih.govnih.gov ADCX, in particular, was found to overcome MDR in multidrug-resistant HepG2/ADM liver cancer cells by impairing autophagic degradation, a process dependent on the inhibition of lysosomal cathepsin B and overactivation of the Akt signaling pathway. nih.govaacrjournals.org

Table 1: MDR Reversal Activity of Selected Cycloartane Triterpenoids

| Compound/Source | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound | Candida glabrata (azole-resistant) | Did not significantly reverse azole resistance. | acs.org |

| Cycloartanes from Euphorbia spp. | Mouse Lymphoma (MDR-1 transfected) | Enhanced rhodamine 123 accumulation, suggesting P-gp inhibition. | iiarjournals.orgulisboa.pt |

| Compound 10 from Trichilia connaroides | MCF-7/DOX (Doxorubicin-resistant) | Significant MDR reversal with IC₅₀ of 2.90 μM. | nih.gov |

| Compound 11 from Trichilia connaroides | MCF-7/DOX (Doxorubicin-resistant) | Significant MDR reversal with IC₅₀ of 3.76 μM. | nih.gov |

| ADCX from Cimicifugae rhizoma | HepG2/ADM (Doxorubicin-resistant) | Impaired autophagic degradation and promoted apoptosis. | nih.govaacrjournals.org |

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govacs.org In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are a cornerstone for studying angiogenesis. scielo.br Key assessed processes include endothelial cell proliferation, migration, and differentiation into capillary-like structures, commonly known as tube formation. scielo.brnih.gov

While no studies have directly evaluated this compound's effect on HUVEC tube formation, research on other cycloartane triterpenes indicates that this class of compounds possesses anti-angiogenic properties. For example, a study on 3,4-seco-cycloartane triterpenes isolated from Gardenia species demonstrated that these compounds inhibit microvessel sprouting in an ex vivo rat aortic ring assay. researchgate.netnih.gov The most potent compound, sootepin B, was shown to suppress HUVEC proliferation and tube formation. nih.gov Similarly, cycloartane-type triterpenes from Homonoia riparia were found to inhibit VEGF-induced tube formation by HUVECs. acs.org

Table 2: Anti-Angiogenic Activity of Selected Cycloartane Triterpenoids

| Compound/Source | Assay Model | Observed Effect | Reference |

|---|---|---|---|

| Sootepin B from Gardenia sootepensis | HUVEC Proliferation & Tube Formation | Suppression of endothelial cell proliferation and tube formation. | researchgate.netnih.gov |

| Cycloartane Triterpenes from Homonoia riparia | VEGF-induced HUVEC Tube Formation | Inhibition of tube formation. | acs.org |

| Various Triterpenes from Commiphora myrrha | HUVEC Growth (MTT Assay) | Inhibitory effects on HUVEC growth with IC₅₀ values as low as 0.069 μM. | researchgate.net |

Studies on Multidrug Resistance Reversal Mechanisms

Exploration of Intracellular Targets and Binding Interactions

Understanding how a compound interacts with specific molecular targets within a cell is crucial to elucidating its mechanism of action. This involves studying ligand-receptor binding and the subsequent modulation of cellular signaling pathways.

Specific ligand-receptor interaction studies for this compound have not been identified in the reviewed scientific literature. The characterization of such interactions typically requires advanced techniques to identify the binding affinity and kinetics between the compound (ligand) and its cellular protein target (receptor). nih.govnih.gov While the PAS-B domain has been identified as the ligand-binding domain for juvenile hormone in some insect receptors, similar specific domains for cycloartane triterpenes like this compound in mammalian cells are not yet characterized. nih.gov

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental processes like proliferation, inflammation, and survival. nih.govaging-us.com The Ras/Raf/MEK/ERK and NF-κB pathways are central to many cellular functions and are often dysregulated in diseases like cancer. nih.govnih.govoncotarget.com

While direct evidence for this compound's modulation of these pathways is unavailable, studies on related cycloartane triterpenes provide valuable insights.

Ras/Raf/MEK/ERK Pathway: This pathway is a key regulator of cell proliferation and angiogenesis. nih.gov The anti-angiogenic activity of 3,4-seco-cycloartane triterpenes from Gardenia species was found to be mediated through the inhibition of the Erk1/2 signaling pathway in endothelial cells. researchgate.netnih.gov This suggests that compounds with a cycloartane skeleton may interfere with this critical pro-angiogenic cascade. The Ras/Raf/MEK/ERK pathway is also implicated in the replication of HIV-1, suggesting another potential area of relevance for cycloartane compounds. nih.gov

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. nih.govfrontiersin.org Natural compounds like resveratrol (B1683913) are known to exert anti-inflammatory effects by inhibiting NF-κB signaling. mdpi.com A polysaccharide-rich extract from the leaves of Genipa americana, a plant known to contain this compound, demonstrated anti-inflammatory effects by modulating platelet mediators such as P-selectin and serotonin, which can influence inflammatory pathways. nih.gov

Akt Pathway: The cycloartane triterpenoid (B12794562) ADCX was shown to overcome multidrug resistance in liver cancer cells through a mechanism involving the overactivation of the Akt signaling pathway, which in turn impaired autophagic flux. nih.govaacrjournals.org

Ligand-Receptor Interaction Studies

Analysis of Molecular Mechanisms of Biological Phenomena (e.g., anti-inflammatory, anti-proliferative, anti-HIV-1 in relevant contexts)

The biological activities of natural compounds stem from their ability to interfere with specific molecular mechanisms.

Anti-inflammatory Mechanisms: Inflammation is a complex biological response involving numerous mediators and signaling pathways. frontiersin.orgmdpi.com Extracts from Genipa americana have shown anti-inflammatory activity. mdpi.comnih.gov A recent study on a polysaccharide-rich extract of its leaves pointed to a mechanism involving the inhibition of ADP-induced platelet aggregation and reduction of inflammatory mediators like P-selectin, nitric oxide, and myeloperoxidase (MPO) activity in a zymosan-induced inflammation model. nih.gov The anti-inflammatory effects of other natural products are often linked to the inhibition of pro-inflammatory enzymes and transcription factors like NF-κB. nih.gov

Anti-proliferative Mechanisms: The anti-proliferative activity of natural compounds against cancer cells is often achieved by inducing cell cycle arrest or apoptosis (programmed cell death). actasdermo.orgmdpi.comnih.gov For example, the flavonoid kaempferol (B1673270) induces apoptosis through mechanisms linked to the PI3K/Akt signaling pathway and can arrest the cell cycle at the G2/M phase. nih.gov While specific anti-proliferative mechanisms for this compound have not been detailed, unripe Genipa americana fruit extract, which contains various iridoids, exhibited a cytostatic effect against MCF-7 breast cancer cells. researchgate.net The related cycloartane triterpenoid ADCX was shown to promote apoptotic cell death in multidrug-resistant liver cancer cells. nih.govaacrjournals.org

Anti-HIV-1 Mechanisms: The search for novel anti-HIV agents from natural sources is ongoing. scielo.org.cowikipedia.org Potential targets include viral enzymes like reverse transcriptase and protease, or cellular pathways that the virus exploits for replication. nih.govpharmgkb.org While this compound's anti-HIV activity has not been reported, a study on cycloartane triterpenoids from Cassia occidentalis demonstrated that two compounds, cycloccidentalic acid B and cycloccidentaliside I, exhibited modest anti-HIV-1 activities with EC₅₀ values of 2.23 µM and 4.36 µM, respectively. researchgate.net The mechanism of action for these specific triterpenoids was not elucidated in the study but highlights the potential of the cycloartane scaffold in this therapeutic area. researchgate.net

Quantitative Structure Activity Relationship Qsar Studies of Genipatriol and Its Analogs

Development of 2D and 3D QSAR Models for Predictive Biology

The development of robust QSAR models is a foundational step in understanding how the structural attributes of a molecule like Genipatriol and its potential analogs could influence their biological efficacy. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR: This approach correlates biological activity with physicochemical properties and topological indices that can be calculated from the 2D representation of the molecule. nih.gov These descriptors can include properties like molecular weight, logP (lipophilicity), molar refractivity, and various topological indices that describe molecular size, shape, and branching. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build the model. semanticscholar.org For instance, a study on quinazoline (B50416) derivatives identified the importance of specific atom-centered fragments and topological distances for their inhibitory activity.

Table 1: Examples of 2D Descriptors Used in QSAR Studies This table illustrates the types of descriptors that would be calculated for this compound and its analogs in a hypothetical 2D-QSAR study.

| Descriptor Class | Example Descriptor | Information Encoded |

| Physicochemical | LogP | Lipophilicity and transport characteristics |

| Topological | Wiener Index | Molecular branching and compactness |

| Constitutional | Molecular Weight | Size of the molecule |

| Electronic | SaaOE-Index | Sum of atomic state energies (electrotopological) |

3D-QSAR: This advanced method considers the three-dimensional structure of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. semanticscholar.orgnih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these field values with biological activity. nanobioletters.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure could lead to enhanced or diminished activity. A successful 3D-QSAR model will exhibit strong statistical validation, typically measured by high values for the squared correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (pred_r²). researchgate.net

Table 2: Statistical Validation Parameters for a Hypothetical 3D-QSAR Model This table shows typical statistical metrics used to assess the robustness and predictive power of a QSAR model.

| Parameter | Description | Acceptable Value |

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-Validated R²) | Measures the internal predictive ability of the model (often via leave-one-out). | > 0.5 |

| pred_r² (External Validation R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Identification of Pharmacophoric Features Governing Molecular Interactions

A pharmacophore is a three-dimensional arrangement of steric and electronic features that is essential for a molecule to interact with a specific biological target. japsonline.com Identifying the key pharmacophoric features of a compound series is crucial for understanding the molecular interactions that govern its biological activity. dergipark.org.tr

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. volkamerlab.org

Ligand-based modeling derives a common set of features from a group of known active molecules. volkamerlab.org

Structure-based modeling identifies key interaction points from the crystal structure of a target protein in complex with a ligand. frontiersin.org

The essential features that constitute a pharmacophore include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups. dergipark.org.tr By mapping these features for a set of active this compound analogs, one could construct a hypothesis about the necessary interactions for their biological function. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same essential features. japsonline.comnih.gov

Table 3: Common Pharmacophoric Features This table describes the key features that would be identified in a pharmacophore modeling study of this compound analogs.

| Feature Type | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (e.g., sp² or sp³ oxygen/nitrogen) capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A functional group with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH). |

| Hydrophobic | HY/H | A non-polar group (e.g., alkyl, aryl) that can form hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can engage in π-stacking interactions. |

| Positive Ionizable | PI | A group that is likely to be protonated at physiological pH (e.g., an amine). |

| Negative Ionizable | NI | A group that is likely to be deprotonated at physiological pH (e.g., a carboxylic acid). |

Computational Approaches in Rational Design of this compound Derivatives

Rational design utilizes computational tools to guide the modification of a lead compound, such as this compound, to create derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com This process integrates the insights gained from QSAR and pharmacophore modeling. researchgate.net

The contour maps generated from 3D-QSAR studies provide direct guidance for structural modifications. For example, a map might indicate that adding a bulky group in a specific steric-favored region or placing an electron-withdrawing group in an electrostatically-negative favored region could enhance biological activity. nih.govnih.gov

Similarly, a validated pharmacophore model serves as a template for de novo design or for modifying existing structures. mdpi.com The goal is to ensure that any newly designed derivatives retain the essential pharmacophoric features while optimizing other properties. mdpi.com Molecular docking is another critical computational technique that complements QSAR and pharmacophore analysis. semanticscholar.org Docking simulations predict the preferred orientation of a molecule within the binding site of a target protein, providing insights into specific atomic interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. rasayanjournal.co.in By combining these approaches, researchers can prioritize the synthesis of a smaller number of highly promising compounds, significantly accelerating the drug discovery pipeline. nih.gov

Table 4: Role of Computational Methods in Rational Drug Design This table summarizes how different computational techniques would contribute to the rational design of novel this compound derivatives.

| Computational Method | Contribution to Rational Design |

| 2D-QSAR | Identifies key global physicochemical and topological properties influencing activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Provides 3D contour maps to guide specific structural modifications for improved potency. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features required for activity, serving as a design template. |

| Molecular Docking | Predicts binding modes and identifies key interactions with the target receptor to validate designs. |

| Virtual Screening | Filters large compound libraries to find novel molecules matching a pharmacophore or docking score. nih.gov |

Advanced Analytical and Bioanalytical Methodologies for Genipatriol Research

Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the analysis of Genipatriol and other triterpenoids within complex mixtures. These methods offer high sensitivity and selectivity, crucial for both qualitative identification and quantitative measurement, even at trace levels.

The initial isolation of this compound from the aerial parts of Genipa spruceana involved bioassay-guided fractionation using techniques like silica (B1680970) gel vacuum liquid chromatography followed by multiple steps of normal-phase and reversed-phase high-performance liquid chromatography (HPLC). ewubd.edu More advanced techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD) and Ion Trap (IT) Electrospray Ionization (ESI) Mass Spectrometry (MS/MS), have been employed to create detailed phytochemical profiles of Genipa americana leaf extracts, a known source of this compound. mdpi.comdntb.gov.ua This approach allows for the tentative identification of numerous compounds, including flavonoids and iridoids, alongside triterpenes like this compound, based on their retention times and mass fragmentation patterns. mdpi.comdntb.gov.ua

For metabolomics studies, LC-MS/MS is the preferred platform. It can be used to simultaneously quantify multiple analytes, including parent compounds and their metabolites, in biological samples. nih.govspectroscopyonline.com In the context of this compound research, this would involve developing a method using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its potential metabolites are monitored, ensuring high specificity and sensitivity. nih.govnih.gov While specific GC-MS applications for this compound are not prominently documented, the technique is viable for volatile or derivatized triterpenes.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | mdpi.com |

| Column | Reversed-phase C18 column (e.g., Shim-pack XR-ODS, 2.2 µm particle size) | mdpi.com |

| Mobile Phase | Gradient elution with a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). | nih.govlcms.cz |

| Ionization Source | Electrospray Ionization (ESI), typically operated in both positive and negative modes to detect a wider range of compounds. | mdpi.comnih.gov |

| Mass Analyzer | Ion Trap (IT), Time-of-Flight (TOF), or Triple Quadrupole (QqQ). | mdpi.comthieme-connect.comnih.gov |

| Detection Mode | Full scan for profiling; Multiple Reaction Monitoring (MRM) for targeted quantification. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the de novo structure elucidation of natural products like this compound. researchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined.

The structure of this compound was originally established using extensive NMR analysis. ewubd.edu 1D NMR spectra (¹H and ¹³C) provide information on the types and numbers of protons and carbons, while 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between atoms. researchgate.netnih.gov For instance, the characteristic signals for the two cyclopropane (B1198618) methylene (B1212753) protons in the ¹H NMR spectrum are a key indicator of the cycloartane (B1207475) skeleton. frontiersin.orgresearchgate.netthieme-connect.com These detailed spectral data allow for the unambiguous assignment of each proton and carbon in the molecule's framework, which is essential for confirming its unique structure. nih.govawi.de

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 2 | 68.9 | 4.13 (ddd, J = 16.0, 9.0, 7.0) | ewubd.edu |

| 3 | 80.8 | 3.49 (d, J = 9.0) | ewubd.edu |

| 9 | 20.0 | - | ewubd.edu |

| 10 | 26.3 | - | ewubd.edu |

| 19 | 29.5 | 0.38 (d, J = 4.0), 0.58 (d, J = 4.0) | ewubd.edu |

| 24 | 125.8 | 5.40 (t, J = 7.1) | ewubd.edu |

| 26 | 68.8 | 4.51 (s) | ewubd.edu |

Spectroscopic Assays for In Vitro Mechanistic Studies

While direct mechanistic studies on this compound are limited, various spectroscopic assays are routinely applied to its parent class of compounds, cycloartane triterpenes, to investigate their biological activities in vitro. tandfonline.comkopri.re.kr These assays are fundamental to understanding how these molecules might interact with cellular pathways.

A common area of investigation for triterpenes is their anti-inflammatory potential. tandfonline.comfrontiersin.orgnih.gov A key method is the Griess assay, a colorimetric technique that measures nitrite (B80452) levels in cell culture media, which serves as an indicator of nitric oxide (NO) production by macrophages stimulated with lipopolysaccharide (LPS). kopri.re.kr Inhibition of NO production is a marker for anti-inflammatory activity. kopri.re.kr Another advanced spectroscopic method involves luciferase reporter gene assays. kopri.re.kr These assays can be used to study the effect of a compound on specific signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is central to inflammation. A decrease in light emission from the luciferase enzyme in treated cells indicates inhibition of the pathway. kopri.re.kr

| Assay Type | Principle | Endpoint Measured | Relevance |

|---|---|---|---|

| Griess Assay | Colorimetric reaction based on the diazotization of sulfanilamide (B372717) by nitrite. | Nitrite concentration, an indicator of Nitric Oxide (NO) production. | Screening for anti-inflammatory activity. kopri.re.kr |

| Luciferase Reporter Assay | Bioluminescent measurement of reporter gene (luciferase) expression driven by a specific promoter (e.g., NF-κB). | Light emission, indicating transcription factor activity. | Investigating inhibition of specific inflammatory signaling pathways. kopri.re.kr |

| Enzyme Inhibition Assays | Spectrophotometric or fluorometric measurement of the activity of a specific enzyme (e.g., Cyclooxygenase-2, COX-2) in the presence of the compound. | Change in absorbance or fluorescence over time. | Identifying direct molecular targets. nih.gov |

Microscopic and Imaging Techniques for Cellular Localization and Interaction

Determining where a compound accumulates within a cell or tissue is critical for understanding its mechanism of action. While specific studies imaging this compound's cellular localization have not been published, several advanced microscopic techniques are available for such investigations with triterpenoids.

Single-Molecule Localization Microscopy (SMLM), such as Photoactivated Localization Microscopy (PALM), offers super-resolution imaging capabilities, allowing for visualization at the nanometer scale. biorxiv.orgnih.govresearchgate.net To apply this to a non-fluorescent molecule like this compound, a fluorescent tag would need to be chemically conjugated to it. Alternatively, genetically expressed protein markers fused to a fluorescent protein can be used to visualize specific organelles or structures, and the co-localization of a labeled this compound analogue could then be assessed. nih.govbiorxiv.org

A powerful label-free approach is Imaging Mass Spectrometry (IMS), such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS or Desorption Electrospray Ionization (DESI)-MSI. juniperpublishers.comnih.gov These techniques can map the spatial distribution of hundreds of molecules, including parent compounds and their metabolites, directly from a thin tissue section without the need for labeling. juniperpublishers.comjuniperpublishers.com This methodology has been successfully used to visualize the distribution of other triterpenoids in mouse organs, demonstrating its applicability for studying the absorption, distribution, and metabolism of this compound in a biological system. juniperpublishers.comjuniperpublishers.com

Future Directions and Unexplored Research Avenues for Genipatriol

Integration of Omics Technologies in Genipatriol Research (Genomics, Proteomics, Metabolomics)

The integration of "omics" technologies offers a systems-level perspective, enabling a comprehensive understanding of the biological context of this compound. mdpi.comgenedata.com These high-throughput methods can elucidate the compound's biosynthesis, mechanism of action, and physiological roles. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move from identifying the compound to understanding its entire lifecycle within an organism. frontiersin.orgmdpi.com

Genomics will be fundamental in identifying the specific plant or microbial species that produce this compound and in locating the genes responsible for its synthesis. The study of the genome provides the complete set of genetic instructions, offering a blueprint for the organism's metabolic potential. isaaa.org Recent advancements in sequencing technologies have accelerated the research of medicinal plants, allowing for the identification of functional genes that control key biological traits, including the biosynthetic pathways of bioactive metabolites. researchgate.net

Transcriptomics , the study of RNA transcripts, provides a snapshot of gene expression at a given time. humanspecificresearch.org For this compound research, this can reveal which genes in its biosynthetic pathway are activated under specific conditions. Combined transcriptomics and metabolomics have been successfully used to predict genes related to triterpene synthesis pathways in other plants. frontiersin.org

Proteomics , the large-scale study of proteins, can identify the specific enzymes (such as oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases) that catalyze the steps in the this compound biosynthetic pathway. humanspecificresearch.orgmdpi.com Understanding these protein functions is critical for any future bio-engineering efforts.

Metabolomics , which analyzes the complete set of small-molecule metabolites, can quantify the production of this compound and related pathway intermediates. isaaa.org This provides a direct measure of the biochemical phenotype and can be used to understand how genetic or environmental factors influence the compound's production. frontiersin.org

Table 1: Omics Technologies for this compound Research

| Omics Field | Core Analysis | Potential Application for this compound/Cycloartane (B1207475) Triterpenes |

|---|---|---|

| Genomics | DNA Sequencing and Analysis | Identify the biosynthetic gene cluster (BGC) for this compound synthesis in producer organisms. isaaa.orgresearchgate.net |

| Transcriptomics | RNA Sequencing (RNA-Seq) | Uncover regulatory networks and identify genes that are co-expressed during this compound production. humanspecificresearch.orgfrontiersin.org |

| Proteomics | Mass Spectrometry (MS) | Characterize the enzymes (e.g., cyclases, P450s) involved in modifying the cycloartane skeleton to produce this compound. mdpi.commdpi.com |

| Metabolomics | MS and NMR Spectroscopy | Profile the accumulation of this compound and its precursors, linking genetic information to chemical output. frontiersin.orgisaaa.org |

Application of Advanced Computational and Machine Learning Approaches

Computational science and machine learning (ML) are transforming natural product research, offering powerful tools for data analysis, prediction, and hypothesis generation. unige.itwikipedia.org These approaches can accelerate the discovery and characterization of compounds like this compound.

Advanced computational tools can be used to mine existing genomic and metabolomic datasets to identify novel cycloartane triterpenoids. acs.org Molecular networking, for example, uses mass spectrometry data to group structurally related molecules, which can guide the targeted isolation of new compounds from complex natural extracts. acs.org

Machine learning algorithms can be trained on data from known bioactive triterpenoids to predict the potential biological activities of this compound. mdpi.com Such models can screen the compound against various targets in silico, prioritizing it for specific laboratory assays. Furthermore, AI can be integrated with omics data to build predictive models of biosynthetic pathways, helping to identify missing enzymatic steps or regulatory factors. jmaj.jp End-to-end deep learning models have shown success in accelerating complex scientific simulations, a potential that could be harnessed to model the enzymatic reactions in this compound's biosynthesis. arxiv.org

Table 2: Computational and Machine Learning Applications

| Approach | Description | Relevance to this compound Research |

|---|---|---|

| Molecular Networking | A computational method to visualize and organize mass spectrometry data based on spectral similarity. | Guide the targeted isolation of this compound and its derivatives from crude biological extracts. acs.org |

| Predictive Modeling | Using ML algorithms trained on known compound-activity data to predict the properties of new molecules. | Forecast the potential bioactivities of this compound, accelerating the drug discovery process. wikipedia.org |

| Pathway Elucidation | Integrating omics data with computational algorithms to reconstruct metabolic pathways. | Help define the complete biosynthetic pathway of this compound, even if some enzymes are unknown. jmaj.jp |

| Quantum Chemistry | Using computational methods to elucidate reaction mechanisms and structural properties. | Determine the absolute configuration of this compound and rationalize its biosynthetic formation. nih.gov |

Elucidation of Ecological and Evolutionary Roles of Cycloartane Triterpenes

Triterpenoids are secondary metabolites that often play crucial roles in an organism's interaction with its environment, such as defense against herbivores and pathogens. researchgate.netresearchgate.net The immense structural diversity of these compounds is attributed to the evolutionary adaptability of their biosynthetic pathways. acs.org Understanding the ecological and evolutionary context of this compound and other cycloartane triterpenes can provide insights into their native biological function.

Future research should investigate the specific ecological pressures that led to the evolution of the this compound biosynthetic pathway. This could involve studying plant-herbivore interactions, antimicrobial properties in a natural context, or roles in mediating symbiotic relationships with soil microbes. biorxiv.orgresearchgate.net For example, some triterpenes are known to play a regulatory role in the colonization of rhizosphere microorganisms. researchgate.net Comparative genomics across different plant species that produce cycloartane triterpenes can reveal how the biosynthetic gene clusters for these compounds have evolved and diversified over time. mdpi.comacs.org This evolutionary perspective can also inform synthetic biology efforts by highlighting functionally important enzyme variants.

Novel Synthetic Biology Approaches for Engineered Production

The natural abundance of many complex triterpenoids, including potentially this compound, is often too low for commercial-scale production. Synthetic biology offers a powerful alternative by engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to act as cellular factories for high-yield production. bio.orgnih.gov

This approach involves several key steps. First, the biosynthetic genes for this compound, identified through omics approaches, are introduced into a microbial host. frontiersin.orgbio.org The host's native metabolism is then engineered to increase the supply of the necessary precursor molecules, such as 2,3-oxidosqualene (B107256). mdpi.commdpi.com This often involves overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway. mdpi.com

Further optimization can be achieved by:

Enzyme Engineering : Modifying the biosynthetic enzymes to improve their efficiency, specificity, or stability. frontiersin.org

Pathway Balancing : Using synthetic promoters and genetic circuits to fine-tune the expression of each gene in the pathway, preventing the buildup of toxic intermediates and maximizing the final product yield. tech4future.info

Host Strain Optimization : Engineering the microbial chassis to be more robust and tolerant to the production of the target compound. nih.gov

The successful semi-synthetic production of the terpenoid antimalarial drug artemisinin (B1665778) serves as a prime example of the power of this approach, providing a blueprint for the engineered production of other valuable compounds like this compound. nih.govhudsonlabautomation.com

| CRISPR/Cas9 Tools | Genome editing for rapid and precise modification of the host genome. | Accelerated engineering cycles for pathway optimization and strain improvement. tech4future.infogao.gov |

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Genipatriol from natural sources?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification . Characterization requires spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and LC-MS for molecular weight confirmation. Purity validation should use ≥95% purity thresholds via analytical HPLC .

- Key Considerations: Ensure reproducibility by documenting solvent ratios, column specifications, and instrument calibration details .

Q. How do researchers establish baseline pharmacological activity profiles for this compound?

- Methodological Answer: Initial screening includes in vitro assays (e.g., enzyme inhibition, receptor binding) using cell lines (e.g., HEK293 for cytotoxicity or RAW264.7 for anti-inflammatory activity). Dose-response curves (0.1–100 μM) and positive/negative controls (e.g., aspirin for COX-2 inhibition) are critical .

- Data Interpretation: Use ANOVA with post-hoc tests to compare IC₅₀ values and flag false positives via counter-screening (e.g., testing against unrelated targets) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer: Discrepancies (e.g., varying IC₅₀ values for antioxidant activity) may arise from differences in assay conditions (pH, temperature) or compound stability. Replicate experiments under standardized protocols (e.g., ORAC assay at pH 7.4, 37°C) and validate via orthogonal methods (e.g., DPPH and ABTS assays) .

- Advanced Analysis: Conduct meta-analyses of published data to identify confounding variables (e.g., solvent polarity affecting bioavailability) .

Q. How can researchers optimize this compound’s synthetic pathways for scalability without compromising yield?

- Methodological Answer: Use Design of Experiments (DoE) to test variables (catalyst concentration, reaction time). For semi-synthesis, evaluate biocatalytic routes (e.g., enzymatic hydroxylation) vs. traditional chemical methods. Monitor reaction efficiency via GC-MS and optimize for atom economy (>70%) .

- Trade-offs: Balance purity (>98% for pharmacological studies) with cost-effectiveness (e.g., column chromatography vs. recrystallization) .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

- Methodological Answer: Employ CRISPR-Cas9 knockout models to confirm target specificity (e.g., Nrf2 for antioxidant pathways) . Spatial distribution studies via MALDI-TOF imaging in tissue sections can localize compound accumulation. Pair with transcriptomics (RNA-seq) to identify downstream gene networks .

- Data Integration: Use pathway enrichment tools (DAVID, STRING) to link multi-omics data and reduce false-discovery rates .

Methodological Best Practices

-

Experimental Design :

-

Data Contradiction Management :

-

Reproducibility :

- Deposit raw spectra, chromatograms, and code in FAIR-aligned repositories (Zenodo, Figshare) .

- Follow Beilstein Journal guidelines for supplementary data formatting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.